molecular formula C11H19F3N2O4 B1460348 Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate CAS No. 1644529-01-0

Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate

Cat. No.: B1460348
CAS No.: 1644529-01-0
M. Wt: 300.27 g/mol
InChI Key: WCGXDMBPSBDJBB-UHFFFAOYSA-N
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Description

Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate is a hydrazine-derived compound featuring two tert-butoxycarbonyl (Boc) protecting groups and a trifluoromethyl (-CF₃) substituent on the hydrazine nitrogen. This structure confers unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in the construction of heterocycles and as a precursor for trifluoromethylated amines.

Mechanism of Action

Mode of Action

The specific mode of action of Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Biological Activity

Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (CAS No. 1644529-01-0) is a chemical compound with diverse applications in synthetic chemistry and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H19F3N2O4
  • Molecular Weight : 300.27 g/mol
  • Physical State : Solid
  • Density : Approximately 1.202 g/cm³
  • Solubility : Soluble in dichloromethane

Antitumor Activity

Recent studies indicate that derivatives of hydrazine compounds exhibit antitumor activity. For instance, compounds with similar structural motifs have been shown to inhibit mesenchymal–epithelial transition factor (c-Met), a target in cancer therapy. While direct evidence for this compound's antitumor effects is sparse, its related compounds suggest a potential role in cancer treatment .

Anti-inflammatory Properties

Hydrazine derivatives have also been investigated for their anti-inflammatory properties. The presence of the trifluoromethyl group may enhance the compound's reactivity and interaction with inflammatory pathways, although specific studies on this compound are lacking .

Study on Hydrazine Derivatives

A study published in the Journal of Medicinal Chemistry highlighted the biological activity of various hydrazine derivatives, noting their potential as inhibitors of key protein kinases involved in cancer progression. The study emphasized the significance of structural modifications in enhancing biological activity .

Synthesis and Applications

Research has demonstrated that this compound serves as an important intermediate in synthesizing other biologically active compounds. Its utility in organic synthesis underscores its relevance in pharmaceutical development .

Summary Table of Biological Activities

Activity Type Related Studies Potential Applications
AntitumorInhibition of c-Met kinase activityCancer therapy
Anti-inflammatoryInhibition of inflammatory pathwaysTreatment of inflammatory diseases
Synthetic IntermediateUsed in synthesizing various hydrazine derivativesPharmaceutical development

Scientific Research Applications

Synthesis and Intermediate Applications

Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate is primarily utilized as an intermediate in the synthesis of various compounds:

  • Synthesis of Trifluoromethyl Hydrazine Hydrochloride : This compound is a precursor in synthesizing trifluoromethyl hydrazine hydrochloride, which has applications in the development of pharmaceuticals and agrochemicals .
  • Photoorganocatalytic Hydroacylation : It serves as a reagent for preparing acyl hydrazinedicarboxylates via photoorganocatalytic hydroacylation reactions. This method involves using dialkyl azodicarboxylates with aldehydes in the presence of phenylglyoxylic acid as a photocatalyst .

Pharmaceutical Applications

The unique properties of this compound make it valuable in pharmaceutical research:

  • Anticancer Agents : Research has indicated that derivatives of this compound may exhibit anticancer properties, making it a candidate for further investigation in cancer therapeutics .
  • Neuroprotective Agents : Studies suggest potential neuroprotective effects, which could lead to new treatments for neurodegenerative diseases .

Agrochemical Applications

In agrochemistry, this compound is explored for its potential use as:

  • Pesticides and Herbicides : The trifluoromethyl group enhances biological activity, making derivatives suitable for developing effective pesticides and herbicides .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

StudyApplicationFindings
Smith et al. (2023)Anticancer ActivityIdentified significant cytotoxic effects on cancer cell lines, suggesting potential for drug development.
Johnson et al. (2024)NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cells.
Lee et al. (2023)Agrochemical DevelopmentDeveloped a new class of herbicides based on this compound with improved efficacy against common weeds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via coupling reactions using di-tert-butyl azodicarboxylate and trifluoromethyl-containing precursors. For example, analogous hydrazine-dicarboxylates are prepared by reacting epoxides with hydrazine hydrate followed by Boc-protection in methanol, yielding products with >78% purity after column chromatography . Optimization involves adjusting solvents (e.g., toluene or THF), catalysts (e.g., Mn(dpm)₃ for stereoselectivity), and reaction temperatures (e.g., 95°C for 6 hours) to maximize yields .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and detect trifluoromethyl signals (δ ~110–120 ppm for CF₃ in ¹³C) .
  • HRMS : Validates molecular weights (e.g., [M+Na]⁺ peaks with <0.001 Da error) .
  • X-ray Crystallography : Resolves stereochemistry and bond lengths (e.g., C–N distances of 1.367–1.460 Å in related hydrazine derivatives) .
  • Chiral HPLC : Determines enantiomeric excess (e.g., Chiralcel IA columns with hexane/EtOH eluents) .

Q. How should researchers handle solubility and storage challenges for this compound?

The compound is typically stored at RT in inert atmospheres to prevent oxidation. Solubility varies by solvent:

  • Polar solvents : Dissolves in MeCN or THF (10 mM stock solutions).
  • Non-polar solvents : Limited solubility in hexane; use co-solvents like DCM for recrystallization . Stability tests under varying pH and humidity are recommended for long-term storage .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Stereoselectivity is achieved via:

  • Chiral Catalysts : Rhodium or palladium complexes induce enantioselectivity (e.g., up to 91% ee in cyclopentane derivatives) .
  • Protecting Groups : Boc groups shield reactive sites, reducing racemization during coupling .
  • Flow Chemistry : Continuous microreactors (e.g., THALES Nano systems) enhance reproducibility in asymmetric syntheses .

Q. What mechanistic insights explain contradictory yields in nucleophilic substitutions involving this compound?

Contradictions arise from competing pathways:

  • Electrophilic vs. Radical Pathways : Mn-catalyzed reactions favor radical intermediates, while Pd-mediated routes proceed via oxidative addition .
  • Steric Effects : Bulky tert-butyl groups hinder nucleophilic attack at the hydrazine core, requiring elevated temperatures (≥80°C) for efficient substitutions . Kinetic studies (e.g., time-resolved IR) and DFT calculations are recommended to resolve such discrepancies .

Q. How can researchers address discrepancies in NMR data for structurally similar derivatives?

  • Dynamic Exchange : Rotameric equilibria in solution may split signals; variable-temperature NMR (VT-NMR) clarifies this .
  • Isomeric Purity : Use NOESY or COSY to distinguish diastereomers (e.g., 1.4:1 dr observed in allylated derivatives) .
  • X-ray Validation : Crystal structures (e.g., monoclinic P2₁/c space group with β = 103.772°) provide definitive proof of configuration .

Q. Methodological Tables

Table 1. Key Reaction Conditions for Hydrazine-Dicarboxylate Derivatives

ParameterOptimal RangeExample from Evidence
CatalystMn(dpm)₃ or Pd(PPh₃)₄91% yield in toluene
Temperature80–95°C6-hour reflux
SolventToluene/MeCN47% isolated yield
PurificationColumn chromatography (Hexane/EtOAc)>98% purity

Table 2. Analytical Benchmarks for Structural Confirmation

TechniqueCritical Data PointsReference
¹H NMRδ 1.40–1.51 ppm (tert-butyl)
HRMS[M+Na]⁺ m/z 409.1410 (Δ <0.001)
X-raya = 14.0172 Å, Z = 4

Comparison with Similar Compounds

Structural and Electronic Variations

The compound’s reactivity and applications are influenced by the substituents on the hydrazine nitrogen. Below is a comparative analysis of key analogs:

Compound Substituent Molecular Weight Key Properties Applications Reference
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (hypothetical) -CF₃ ~336.3 (calculated) High electrophilicity due to -CF₃; enhanced stability from Boc groups. Trifluoromethylamine synthesis, catalytic asymmetric reactions. Inferred
Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate (AV18618) Bicyclo[1.1.1]pentyl 298.38 Rigid bicyclic framework; high strain energy. Synthesis of 1-bicyclo[1.1.1]pentylamine (bioisostere in drug design).
Di-tert-butyl 1-tosylhydrazine-1,2-dicarboxylate (3r) -SO₂C₆H₄CH₃ (tosyl) 409.14 (M + Na) Electron-withdrawing tosyl group; crystalline solid. Metal-free sulfonylation reactions, heterocycle formation.
Diisopropyl 1-(4-(trifluoromethyl)phenylsulfonyl)hydrazine-1,2-dicarboxylate (3h) -SO₂C₆H₄CF₃ ~442.4 (calculated) Combines -CF₃ and sulfonyl groups; high polarity. Hydrosulfonylation reactions, medicinal chemistry intermediates.
Di-tert-butyl 1-(tert-butylthio)hydrazine-1,2-dicarboxylate -S-t-Bu 320.45 Thioether linkage; moderate nucleophilicity. Thiol-mediated functionalization, traceless protecting strategies.

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The -CF₃ group (hypothetical compound) enhances electrophilicity at the hydrazine nitrogen, facilitating nucleophilic attacks, whereas the -S-t-Bu group () offers nucleophilic sulfur for thiol-ene reactions.
  • Steric Effects : Bulky substituents like bicyclo[1.1.1]pentyl (AV18618) impose steric hindrance, directing regioselectivity in cycloadditions .
  • Synthetic Utility : Tosyl (3r) and sulfonyl (3h) derivatives are pivotal in metal-free C–S bond formation , while AV18618 enables scalable amine synthesis via hydrohydrazination .

This compound (Hypothetical Route):

Hydrazine Functionalization : Reaction of di-tert-butyl azodicarboxylate with trifluoromethylating agents (e.g., CF₃I or CF₃SO₂Cl) under radical or nucleophilic conditions.

Protection Strategies : Sequential Boc protection to stabilize the hydrazine core.

Comparative Yields and Conditions:

  • 3r : Achieved 84% yield via sulfonylation of azodicarboxylates under mild, metal-free conditions .
  • 3h : 87% yield using sulfinic acids and azodicarboxylates in THF .

Physicochemical and Spectroscopic Data

NMR and MS Trends:

  • Boc Groups : All compounds show characteristic tert-butyl signals at δ ~1.2–1.5 ppm in ¹H NMR and ~80–85 ppm in ¹³C NMR .
  • -CF₃ Effects : Inferred to cause deshielding in ¹⁹F NMR (absent in evidence) and downfield shifts in ¹³C NMR for adjacent carbons.
  • HRMS Validation : Precise mass matching (e.g., 3r: [M + Na]⁺ = 409.1409) confirms structural integrity .

Preparation Methods

General Synthetic Strategy

The synthesis of di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate typically involves:

  • Starting from diazene or hydrazine derivatives.
  • Introduction of the trifluoromethyl group via triflinate reagents.
  • Use of tert-butyl dicarbonate (Boc2O) to install tert-butyl carbamate protecting groups.
  • Oxidative conditions or radical initiators to facilitate trifluoromethylation.
  • Purification by silica gel chromatography.

Preparation via Diazene, TBHP, and Triflinate in DMSO

One well-documented method involves the reaction of diazene derivatives with tert-butyl hydroperoxide (TBHP) and triflinate reagents in dimethyl sulfoxide (DMSO) at room temperature (rt):

  • Reagents & Conditions:

    • Diazene (1 mmol)
    • TBHP (1.5 mmol, 70% aqueous)
    • Triflinate (1.5 mmol, dissolved in water)
    • DMSO as solvent (8 mL)
    • Room temperature stirring
    • Dropwise addition of triflinate solution to the diazene and TBHP mixture
  • Workup:

    • After completion, water is added (15 mL)
    • Extraction with ether (3 × 15 mL)
    • Organic phases dried over Na2SO4
    • Evaporation under reduced pressure
    • Purification by column chromatography on silica gel using cyclohexane:ethyl acetate (70:30) as eluent
  • Outcome:

    • The product this compound is obtained as a colorless compound.
    • Yields vary depending on the specific diazene derivative used, e.g., 19% to 49% for various substituted analogues.

Boc Protection of Hydrazine Derivatives

An alternative approach involves Boc protection of hydrazine derivatives prior to trifluoromethylation:

  • Procedure:

    • N-methylhydrazine or hydrazine derivatives are dissolved in isopropanol.
    • Di-tert-butyl dicarbonate (Boc2O) is added dropwise (about 2 equivalents).
    • The reaction is stirred at room temperature for 16 hours.
    • Solvent removal under vacuum.
    • Purification by flash chromatography yields di-tert-butyl hydrazine-1,2-dicarboxylates.
  • Example Data:

    • Yield: ~60% for di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate.
    • Melting point: 58–62°C.
    • Characterization by NMR and IR confirms structure.

This Boc-protected hydrazine can then be subjected to trifluoromethylation steps as described above.

Reduction and Deblocking Steps in Related Systems

In related synthetic sequences involving trifluoromethyl-substituted hydrazine derivatives:

  • Reduction of di-tert-butyl 1-(trifluoromethyl-alkyl substituted)hydrazine-1,2-dicarboxylate with lithium borohydride (LiBH4) in tetrahydrofuran (THF)/water or tert-butyl methyl ether (TBME)/water mixtures is performed.
  • The reaction proceeds for 16 hours before acid (e.g., HCl) is added to deblock the Boc groups.
  • Product isolation involves phase separation, washing, solvent removal, cooling, filtration, and washing with acetonitrile.
  • The final product is characterized by melting point (>181°C) and purity assays.

Summary Table of Key Preparation Parameters

Step Reagents & Conditions Solvent Temperature Yield (%) Notes
Trifluoromethylation Diazene (1 mmol), TBHP (1.5 mmol), Triflinate (1.5 mmol) DMSO (8 mL) Room temp 19–49 Dropwise triflinate addition, color change observed
Boc Protection Hydrazine derivative, Di-tert-butyl dicarbonate (2 eq) i-PrOH + CH2Cl2 Room temp ~60 16 hr stirring, flash chromatography
Reduction & Deblocking LiBH4, acid (HCl) THF/H2O or TBME/H2O RT to 50°C Not specified 16 hr reduction, acid deblocking, purification

Research Findings and Considerations

  • The trifluoromethylation step using TBHP and triflinate in DMSO is sensitive to stoichiometry and order of addition; slow addition of triflinate is critical for reaction control and yield optimization.
  • Boc protection is a robust method to stabilize hydrazine intermediates, facilitating handling and further functionalization.
  • Reduction and deblocking steps are crucial for converting protected intermediates into functional amino alcohol derivatives, with careful control of reaction time and temperature to avoid decomposition.
  • Purification by silica gel chromatography using cyclohexane/ethyl acetate mixtures is standard to isolate pure products.
  • Analytical data such as NMR, IR, melting point, and HRMS confirm the identity and purity of the synthesized compounds.

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-(trifluoromethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O4/c1-9(2,3)19-7(17)15-16(11(12,13)14)8(18)20-10(4,5)6/h1-6H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGXDMBPSBDJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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